![molecular formula C5H2BrCl2NO2S B1521230 5-Bromo-2-chloropyridine-3-sulfonyl chloride CAS No. 1146290-19-8](/img/structure/B1521230.png)
5-Bromo-2-chloropyridine-3-sulfonyl chloride
Overview
Description
5-Bromo-2-chloropyridine-3-sulfonyl chloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff field . It is a white to cream to yellow powder or crystalline powder .
Synthesis Analysis
The synthesis of 5-Bromo-2-chloropyridine-3-sulfonyl chloride can be achieved from 3-Amino-5-bromo-2-chloropyridine .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-chloropyridine-3-sulfonyl chloride is C5H2BrCl2NO2S . The molecular weight is 290.95 .Chemical Reactions Analysis
The compound reacts with water and is soluble in dichloromethane . It is used in various chemical reactions, including palladium-catalyzed amination and halogen-exchange reactions .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point of 61-64°C . The predicted boiling point is 360.7°C at 760 mmHg , and the predicted density is 2.0 g/cm3 . The compound is sensitive to moisture .Scientific Research Applications
Organic Synthesis
5-Bromo-2-chloropyridine-3-sulfonyl chloride: is a versatile reagent in organic synthesis. It serves as a building block for various organic compounds due to its reactive sulfonyl chloride group and halogen substituents. This compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other groups, leading to a wide array of derivatives .
Pharmaceuticals
In the pharmaceutical industry, this chemical is used to synthesize molecules with potential medicinal properties. Its structure is a key component in the development of new drugs, especially those that target neurological disorders and inflammatory diseases. The halogens present in the molecule can be strategically replaced or modified to enhance the biological activity and specificity of the resulting compounds .
Agrochemicals
The compound’s reactivity makes it suitable for creating agrochemicals, including pesticides and herbicides. By incorporating 5-Bromo-2-chloropyridine-3-sulfonyl chloride into the molecular structure of these chemicals, researchers can develop products that are more effective at targeting pests and weeds, potentially leading to safer and more sustainable agricultural practices .
Dyestuff Field
In the field of dyes and pigments, 5-Bromo-2-chloropyridine-3-sulfonyl chloride is used as an intermediate. It can react with various aromatic compounds to produce dyes with specific properties such as lightfastness, resistance to chemicals, and color strength. The halogen atoms play a crucial role in the binding of the dye to the substrates .
Material Science
This compound is also significant in material science, where it is used to modify the surface properties of materials. For example, it can be used to introduce functional groups onto polymers, enhancing their adhesion, thermal stability, or biocompatibility. Such modifications are essential for developing advanced materials for biomedical applications .
Analytical Chemistry
In analytical chemistry, 5-Bromo-2-chloropyridine-3-sulfonyl chloride can be used as a derivatization agent to improve the detection of certain compounds. It reacts with various functional groups, making them more volatile or detectable by analytical instruments. This is particularly useful in gas chromatography and mass spectrometry .
Safety and Hazards
The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Mechanism of Action
Target of Action
It is often used as a biochemical for proteomics research .
Mode of Action
It is known that halogenated pyridines, like this compound, often participate in nucleophilic substitution reactions .
Biochemical Pathways
Halogenated pyridines are often used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff field .
Result of Action
It is known that halogenated pyridines can participate in various chemical reactions, potentially leading to a variety of molecular and cellular effects .
Action Environment
The action of 5-Bromo-2-chloropyridine-3-sulfonyl Chloride can be influenced by various environmental factors. For instance, it is recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols . It is also advised to avoid contact with skin and eyes .
properties
IUPAC Name |
5-bromo-2-chloropyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2NO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVOONOBKHYCNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloropyridine-3-sulfonyl chloride | |
CAS RN |
1146290-19-8 | |
Record name | 5-bromo-2-chloropyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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